5-Methyl-N-phenyl-2-1H-pyridone-d5 (Pirfenidone-d5)
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Description
Pirfenidone-d5 is intended for use as an internal standard for the quantification of pirfenidone by GC- or LC-MS. Pirfenidone is an orally bioavailable pyridone derivative with antifibrotic, anti-inflammatory, and antioxidant activities. It inhibits TGF-β1-stimulated increases in collagen type I, fibronectin, and Hsp47 expression in A549 lung cancer cells in a concentration-dependent manner. Pirfenidone (300 mg/kg per day) inhibits fibrosis and inhibits increases in collagen content, fibrocyte pool size, and the levels of chemokines CCL2 and CCL12 in lung in a mouse model of pulmonary fibrosis induced by bleomycin. In a mouse model of non-alcoholic steatohepatitis (NASH), pirfenidone inhibits fibrosis and increases in hepatocyte apoptosis, lobular inflammation, and hepatic expression of the fibrosis-related genes Col1a1, Timp1, Tgfb1, Pdgfb, and Fgf2 when administered at a dose of 280 mg/kg but has no effect on steatosis. Pirfenidone also inhibits NADPH-dependent lipid peroxidation in sheep liver microsomes and scavenges hydroxyl radicals (IC50s = ~6 and ~2.5 mM, respectively). Formulations containing pirfenidone have been used in the treatment of idiopathic pulmonary fibrosis.
Biochemical Analysis
Biochemical Properties
Pirfenidone-d5 might reduce the expression of profibrotic factors such as transforming growth factor-β (TGF-β), and proinflammatory cytokines, like tumor necrosis factor-α (TNF-α), interleukin (IL)-4, and IL-13 . These interactions could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Cellular Effects
Pirfenidone-d5 has been shown to have antifibrotic activity in various animal models of cardiac disease . It might reduce the expression of profibrotic factors and proinflammatory cytokines, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Molecular Mechanism
These interactions could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Temporal Effects in Laboratory Settings
It is known that Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver .
Dosage Effects in Animal Models
Pirfenidone-d5 has shown consistent antifibrotic activity in a broad array of animal models, providing a strong preclinical rationale for its clinical characterization in pulmonary fibrosis and potentially other conditions with a significant fibrotic component .
Metabolic Pathways
It is known that Pirfenidone-d5 might reduce the expression of profibrotic factors, such as transforming growth factor-β (TGF-β), and proinflammatory cytokines, which could modulate the inflammatory response and inhibit collagen synthesis in lung tissue .
Transport and Distribution
Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver . Its related metabolites, 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone, demonstrate heterogeneous distribution patterns in lung and kidney .
Subcellular Localization
It is known that Pirfenidone-d5 is highly abundant and delocalized across the whole micro-regions of lung, kidney, and liver .
Properties
IUPAC Name |
5-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i2D,3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWRGOKTTBVCFA-VIQYUKPQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=CC2=O)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849622 |
Source
|
Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-62-3 |
Source
|
Record name | 5-Methyl-1-(~2~H_5_)phenylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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